C.I. Vat Green 9

Overview

Description

C.I. Vat Green 9 is a green colored vat dye . It is derived from violanthrone and is extensively used in a wide range of textiles, plastics, and other industries. It is also known as Indigo Vat Green B.

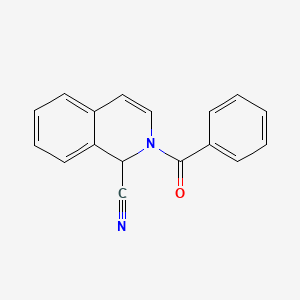

Molecular Structure Analysis

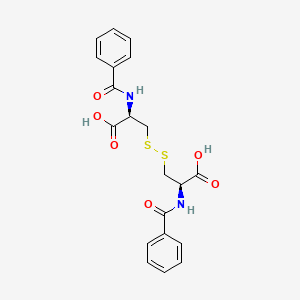

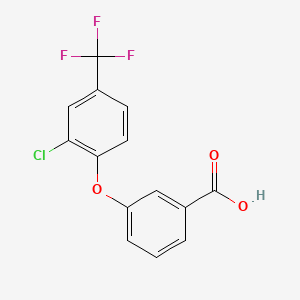

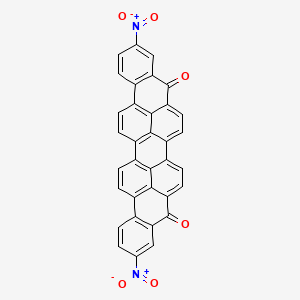

The molecular formula of C.I. Vat Green 9 is C34H14N2O6 . It is an organic compound. The IUPAC name is 9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene .Physical And Chemical Properties Analysis

C.I. Vat Green 9 is a green crystalline powder . It has a molecular weight of 546.48 g/mol . The dye has several isomers, which differ in their color and properties. The isomers have different absorption spectra and fluorescence properties. It is soluble in dimethylformamide, N-methylpyrrolidone, and other organic solvents.Scientific Research Applications

Vat Dyeing at Room Temperature

- Summary of the Application : C.I. Vat Green 9, like other vat dyes, is used for dyeing cotton . Vat dyes are most widely used due to their excellent fastness properties .

- Methods of Application : The vat dyeing process has to go through a reduction phase for solubilisation, dyeing, and oxidation phases at specific conditions . A novel method of vatting and dyeing using bacterial cell lysate at room temperature followed by air oxidation has been developed .

- Results or Outcomes : The experimental results have shown promising results regarding improvement in dye uptake, faster dyeing, and better levelness along with their fastness properties . Besides, the proposed process ensures energy saving, dye effluent load reduction, and simplifies the existing process .

Dyeing Cellulosic Materials

- Summary of the Application : Vat dyes, including C.I. Vat Green 9, are used for dyeing cellulosic materials . They are preferred for dyeing workwear or uniforms, or where the textiles and apparels are expected to undergo repeated industrial launderings .

- Methods of Application : The application involves a reduction step with a strong reducing agent, such as hydrosulphite, to become a water-soluble form of the parent dye called salt of leuco-vat .

- Results or Outcomes : Vat dyes have excellent fastness properties, including washing fastness, light fastness, and chlorine fastness . However, they are among the most expensive dyes used for dyeing cellulosic materials .

Suspension Pad Dyeing

- Summary of the Application : C.I. Vat Green 9 is used for cotton fabric dyeing, particularly suitable for suspension pad dyeing .

- Methods of Application : In suspension pad dyeing, the dye is applied to the fabric in a thickened form. The fabric is then passed through a padding mangle where the excess dye is squeezed out and the fabric is evenly impregnated with the dye .

- Results or Outcomes : This method provides an even and deep coloration of the fabric. However, the light color of the dye can be affected by the bleaching solution treatment, and the chlorine bleaching can result in a grey or black color .

Dyeing Yarn

- Summary of the Application : The leuco form of C.I. Vat Green 9 is used for dyeing yarn .

- Methods of Application : The yarn is immersed in a bath of the leuco form of the dye. The dye penetrates the yarn fibers and then is oxidized back to its original insoluble form, trapping the dye inside the fiber .

- Results or Outcomes : This method results in deeply colored yarn with excellent fastness properties .

Dyeing Viscose, Silk, and Wool

- Summary of the Application : C.I. Vat Green 9 can also be used for dyeing viscose, silk, and wool .

- Methods of Application : The dyeing process is similar to that of cotton and yarn, involving a reduction phase, dyeing phase, and oxidation phase .

- Results or Outcomes : The dye provides a deep green color with excellent fastness properties .

Dyeing Leather

- Summary of the Application : C.I. Vat Green 9 can be used for dyeing leather . The dye provides a deep green color that is resistant to fading and wear .

- Methods of Application : The leather is first prepared by removing any dirt or grease. It is then soaked in a solution of the dye, which has been reduced to its leuco form . After dyeing, the leather is treated with an oxidizing agent to convert the dye back to its original insoluble form .

- Results or Outcomes : The resulting dyed leather has excellent fastness properties, including resistance to light, washing, and rubbing .

Dyeing Paper

- Summary of the Application : C.I. Vat Green 9 can be used for dyeing paper . The dye provides a deep green color that is resistant to fading .

- Methods of Application : The paper is soaked in a solution of the dye, which has been reduced to its leuco form . After dyeing, the paper is treated with an oxidizing agent to convert the dye back to its original insoluble form .

- Results or Outcomes : The resulting dyed paper has excellent fastness properties, including resistance to light and washing .

Safety And Hazards

C.I. Vat Green 9 has been shown to be toxic to daphnia when tested at long-term exposure levels . This chemical belongs to the class of silico compounds, which are chemicals that are ecotoxicologically active . The experimental results show that this compound can cause an ecological imbalance in the environment and can lead to changes in the population of aquatic organisms .

properties

IUPAC Name |

9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDMQVITMTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064269 | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Vat Green 9 | |

CAS RN |

6369-65-9, 61725-94-8 | |

| Record name | C.I. Vat Green 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. VAT GREEN 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.